Cas no 2248311-69-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-6520750
- 2248311-69-3
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxylate
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- Inchi: 1S/C18H8Cl2N2O4S/c19-11-6-3-7-12(20)14(11)15-21-8-13(27-15)18(25)26-22-16(23)9-4-1-2-5-10(9)17(22)24/h1-8H
- InChI Key: TUAPWTWPJPUFOT-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C1=NC=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)S1)Cl
Computed Properties
- Exact Mass: 417.9581833g/mol
- Monoisotopic Mass: 417.9581833g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 603
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 105Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6520750-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxylate |
2248311-69-3 | 0.05g |
$780.0 | 2023-05-26 | ||
| Enamine | EN300-6520750-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxylate |
2248311-69-3 | 0.1g |
$817.0 | 2023-05-26 | ||
| Enamine | EN300-6520750-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxylate |
2248311-69-3 | 0.25g |
$855.0 | 2023-05-26 | ||
| Enamine | EN300-6520750-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxylate |
2248311-69-3 | 0.5g |
$891.0 | 2023-05-26 | ||
| Enamine | EN300-6520750-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxylate |
2248311-69-3 | 1g |
$928.0 | 2023-05-26 | ||
| Enamine | EN300-6520750-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxylate |
2248311-69-3 | 2.5g |
$1819.0 | 2023-05-26 | ||
| Enamine | EN300-6520750-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxylate |
2248311-69-3 | 5g |
$2692.0 | 2023-05-26 | ||
| Enamine | EN300-6520750-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxylate |
2248311-69-3 | 10g |
$3992.0 | 2023-05-26 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxylate Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxylate
Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxylate (CAS: 2248311-69-3)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxylate (CAS: 2248311-69-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features combining an isoindole-1,3-dione moiety with a thiazole carboxylate, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a lead compound in drug development.
One of the key areas of research has been the optimization of the synthetic route for this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and scalability of production. The researchers utilized a multi-step approach, starting from 2,6-dichlorobenzaldehyde, to achieve the final product with a purity exceeding 98%. This advancement is critical for facilitating further preclinical and clinical studies.
In terms of biological activity, recent in vitro studies have demonstrated that 2248311-69-3 exhibits potent inhibitory effects on specific kinase targets implicated in inflammatory and oncogenic pathways. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound showed significant activity against JAK2 and PI3K kinases, with IC50 values in the low micromolar range. These findings suggest its potential utility in treating diseases such as rheumatoid arthritis and certain cancers.
Further investigations into the pharmacokinetic properties of 2248311-69-3 have also been conducted. A recent preclinical study highlighted its favorable bioavailability and metabolic stability in rodent models. The compound demonstrated a half-life of approximately 6 hours and a volume of distribution indicating good tissue penetration. These properties are encouraging for its development as an oral therapeutic agent.
Despite these promising results, challenges remain. For example, the compound's solubility in aqueous solutions is relatively low, which may limit its formulation options. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to overcome this limitation. A 2023 patent application disclosed a series of derivatives designed to enhance solubility while maintaining biological activity.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxylate (2248311-69-3) represents a compelling candidate for further drug development. Its unique chemical structure, combined with promising biological activity and manageable pharmacokinetic profile, positions it as a valuable lead compound. Ongoing research efforts are expected to elucidate its full therapeutic potential and address current formulation challenges.
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